N1-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that features a combination of oxazolidine, pyridine, and oxalamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazolidine ring, followed by the introduction of the phenylsulfonyl group. The pyridine moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the oxalamide linkage under controlled conditions, often using reagents such as oxalyl chloride and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N1-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.
Medicine: Potential medicinal applications include its use as a therapeutic agent or as a lead compound for the development of new drugs.
Industry: In materials science, the compound could be used to develop new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidine derivatives, pyridine-containing molecules, and oxalamide-based compounds. Examples include:
Oxazolidine derivatives: Compounds with similar ring structures but different substituents.
Pyridine-containing molecules: Molecules that feature the pyridine ring but vary in other functional groups.
Oxalamide-based compounds: Compounds with the oxalamide linkage but different attached groups.
Uniqueness
N1-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c23-17(20-12-14-6-8-19-9-7-14)18(24)21-13-16-22(10-11-27-16)28(25,26)15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMQHEGNLBAWGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.